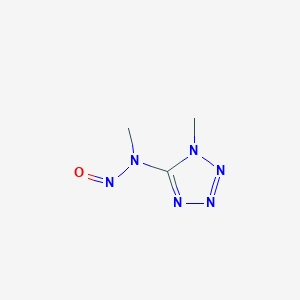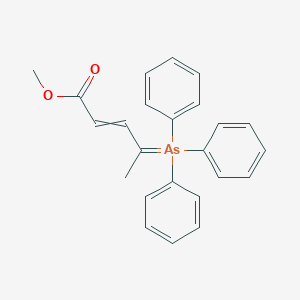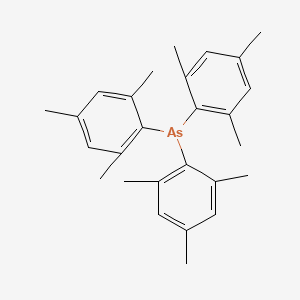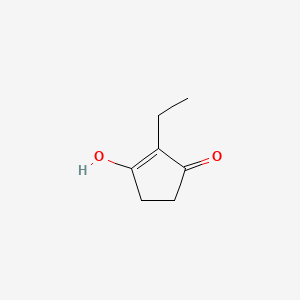![molecular formula C11H18FN3O5 B14173104 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole CAS No. 922502-74-7](/img/structure/B14173104.png)
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole is a synthetic compound with the molecular formula C11H18FN3O5 and a molecular weight of 291.276 g/mol . This compound is characterized by its unique structure, which includes a nitroimidazole core and a fluoroethoxyethoxyethoxyethyl side chain.
Vorbereitungsmethoden
The synthesis of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole typically involves a two-step process . The first step includes the coupling of the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by a fluoride substitution reaction to introduce the fluoroethoxy group. The reaction conditions are optimized to achieve high yields, and the final product is purified using standard chromatographic techniques .
Analyse Chemischer Reaktionen
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoroethoxy groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole has several scientific research applications:
Medical Imaging: It is used as a potential hypoxia PET marker due to its ability to selectively accumulate in hypoxic tissues.
Cancer Research: The compound’s ability to target hypoxic cells makes it valuable in studying tumor microenvironments and developing targeted cancer therapies.
Radiopharmaceuticals: It is labeled with radioactive isotopes for use in positron emission tomography (PET) imaging, providing insights into various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole involves its selective accumulation in hypoxic tissues. The nitroimidazole moiety undergoes bioreduction in the absence of oxygen, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective binding allows for the visualization of hypoxic regions using PET imaging . The molecular targets include hypoxia-inducible factors and other proteins involved in cellular responses to low oxygen levels .
Vergleich Mit ähnlichen Verbindungen
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-1H-nitroimidazole: Similar structure but with different substitution patterns.
1-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Lacks the fluoro group, affecting its chemical properties and applications.
1-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Contains a methoxy group instead of a fluoro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable tool in medical imaging and cancer research .
Eigenschaften
CAS-Nummer |
922502-74-7 |
|---|---|
Molekularformel |
C11H18FN3O5 |
Molekulargewicht |
291.28 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethyl]-2-nitroimidazole |
InChI |
InChI=1S/C11H18FN3O5/c12-1-5-18-7-9-20-10-8-19-6-4-14-3-2-13-11(14)15(16)17/h2-3H,1,4-10H2 |
InChI-Schlüssel |
DXMMIBVRHCJEJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCOCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)


